molecular formula C10H19Br B13174128 (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane

(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane

Cat. No.: B13174128
M. Wt: 219.16 g/mol
InChI Key: GDQPRBVCSXAQNE-UHFFFAOYSA-N
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Description

(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane: is an organic compound with the molecular formula C10H19Br . It is a cyclopropane derivative, characterized by the presence of a bromine atom and two methyl groups attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpentan-2-ylcyclopropane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also investigated for its potential use in drug development due to its unique structural features .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom and cyclopropane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane
  • (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane
  • (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane

Comparison: Compared to its halogenated analogs, (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. The presence of the cyclopropane ring also imparts strain, which influences its chemical behavior .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

(1-bromo-2,4-dimethylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Br/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3

InChI Key

GDQPRBVCSXAQNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CBr)C1CC1

Origin of Product

United States

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